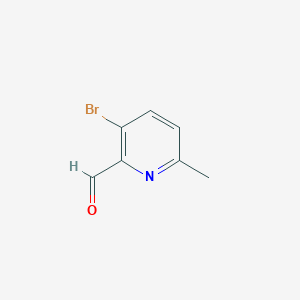
2,4-dibromo-1-(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1-(difluoromethyl)benzene, commonly known as 2,4-DBF, is a halogenated aromatic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile intermediate used in the synthesis of a variety of compounds and is also known to have a range of biological and physiological effects.
Applications De Recherche Scientifique
2,4-DBF is a valuable intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyrazoles. It has also been used in the synthesis of a variety of polymers and other materials.
Mécanisme D'action
2,4-DBF is a halogenated aromatic compound, and it is known to undergo a range of reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and Friedel-Crafts reactions. It can also be used as a catalyst in the synthesis of a range of compounds.
Biochemical and Physiological Effects
2,4-DBF is known to have a range of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, and it has also been found to have anti-inflammatory and analgesic effects. It has been found to have an inhibitory effect on the growth of certain cancer cells, and it has also been found to have an inhibitory effect on the growth of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DBF is a versatile compound, and it has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a relatively mild reagent, and it is generally well tolerated in laboratory experiments. However, it should be handled with caution, as it is a halogenated aromatic compound and can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for 2,4-DBF. These include further research into its biological and physiological effects, as well as further research into its use as a catalyst in the synthesis of a range of compounds. Additionally, further research into its use in the synthesis of polymers and other materials could be beneficial. Finally, further research into its use in the synthesis of pharmaceuticals, agrochemicals, and dyes could also be beneficial.
Méthodes De Synthèse
2,4-DBF is synthesized by the reaction of 2,4-dibromobenzene and difluoromethylmagnesium bromide. The reaction is carried out in a solvent such as toluene or dichloromethane, and the reaction is typically carried out at room temperature. The reaction is generally considered to be a mild one, and it yields the desired product in excellent yields.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dibromo-1-(difluoromethyl)benzene involves the bromination of 1-(difluoromethyl)benzene followed by further bromination at the para position.", "Starting Materials": [ "1-(difluoromethyl)benzene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 1-(difluoromethyl)benzene using bromine in acetic acid and sodium acetate as a catalyst to obtain 2-bromo-1-(difluoromethyl)benzene.", "Step 2: Bromination of 2-bromo-1-(difluoromethyl)benzene using bromine in sulfuric acid and water to obtain 2,4-dibromo-1-(difluoromethyl)benzene." ] } | |
Numéro CAS |
1214352-24-5 |
Nom du produit |
2,4-dibromo-1-(difluoromethyl)benzene |
Formule moléculaire |
C7H4Br2F2 |
Poids moléculaire |
285.9 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




